4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
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Overview
Description
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is a chemical compound that features a pyrrolidine ring, a benzenesulfonamide group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving an azomethine ylide and an olefin.
Attachment of the Benzenesulfonamide Group:
Introduction of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the benzenesulfonamide group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups compared to the target compound.
Prolinol: Features a hydroxyl group instead of the sulfonamide group.
Uniqueness
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is unique due to the combination of its pyrrolidine ring, benzenesulfonamide group, and propyl chain, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHJTMQSQHALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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